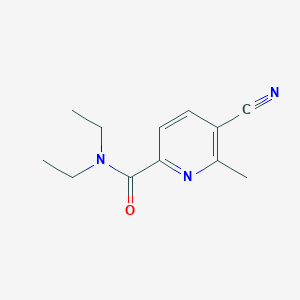
5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide, also known as CDM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of these neurotransmitters, which in turn, enhances cognitive function. This compound has also been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have a potent inhibitory effect on the growth of cancer cells and to enhance cognitive function by increasing the levels of neurotransmitters in the brain. This compound has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide is its potent inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. It also has neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also has some potential side effects, which need to be further studied.
将来の方向性
There are several future directions for research on 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide. One area of research could be the development of new anticancer drugs based on this compound. Another area of research could be the exploration of this compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are also needed to understand the long-term effects of this compound and its potential side effects. Additionally, the development of new synthesis methods for this compound could lead to the production of more potent and effective compounds.
合成法
The synthesis of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide involves a multi-step process that includes the reaction of 2,6-lutidine with ethyl cyanoacetate in the presence of sodium hydride. The resulting product is then subjected to a reaction with diethylamine and acetic anhydride to yield this compound. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide has been found to have numerous scientific research applications. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have a potent inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-15(5-2)12(16)11-7-6-10(8-13)9(3)14-11/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRQRAHYHPYYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=C(C=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
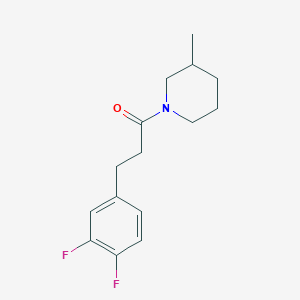
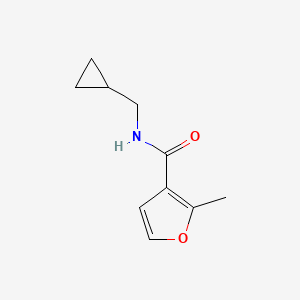
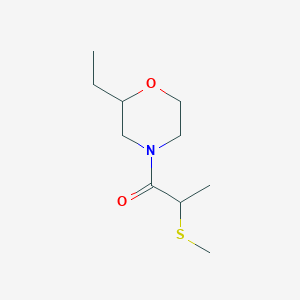
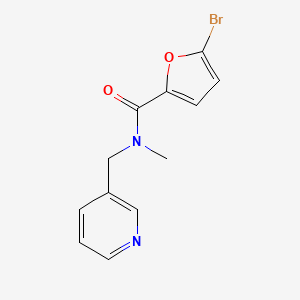
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
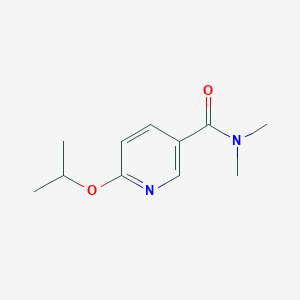

![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)


![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)